molecular formula C15H14ClNO6S B300633 methyl {2-chloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-ethoxyphenoxy}acetate

methyl {2-chloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-ethoxyphenoxy}acetate

Cat. No. B300633
M. Wt: 371.8 g/mol
InChI Key: ULFFVKRDTWBHHQ-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {2-chloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-ethoxyphenoxy}acetate, also known as MCE, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MCE is a synthetic compound that is derived from the natural product, rottlerin, which is found in the plant Mallotus philippensis.

Mechanism of Action

The mechanism of action of methyl {2-chloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-ethoxyphenoxy}acetate is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. methyl {2-chloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-ethoxyphenoxy}acetate has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and survival, as well as the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
methyl {2-chloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-ethoxyphenoxy}acetate has been found to have various biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells, as well as the inhibition of inflammation. Additionally, methyl {2-chloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-ethoxyphenoxy}acetate has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using methyl {2-chloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-ethoxyphenoxy}acetate in lab experiments is that it is a synthetic compound that can be easily obtained and purified. Additionally, methyl {2-chloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-ethoxyphenoxy}acetate has been shown to have potent anti-cancer and anti-inflammatory effects, which make it a promising candidate for further research. However, one limitation of using methyl {2-chloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-ethoxyphenoxy}acetate in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for research on methyl {2-chloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-ethoxyphenoxy}acetate. One area of research could focus on elucidating its mechanism of action, which would provide insight into its potential applications in various diseases. Additionally, further studies could investigate the efficacy of methyl {2-chloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-ethoxyphenoxy}acetate in combination with other drugs or therapies, as well as its potential toxicity and side effects. Finally, research could also focus on the development of novel derivatives of methyl {2-chloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-ethoxyphenoxy}acetate that may have improved efficacy or selectivity.

Synthesis Methods

Methyl {2-chloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-ethoxyphenoxy}acetate can be synthesized using a multi-step process that involves the reaction of rottlerin with various reagents. The final product is obtained through the condensation of 2-chloro-4-formylphenylboronic acid with ethyl 6-hydroxy-2-(2,4-dioxothiazolidin-5-ylidene)acetate, followed by the addition of a palladium catalyst and the removal of the protecting group.

Scientific Research Applications

Methyl {2-chloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-ethoxyphenoxy}acetate has been shown to have potential applications in scientific research, particularly in the fields of cancer and inflammation. Studies have demonstrated that methyl {2-chloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-ethoxyphenoxy}acetate can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various types of cancer, including breast, lung, and colon cancer. Additionally, methyl {2-chloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-ethoxyphenoxy}acetate has been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

methyl {2-chloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-ethoxyphenoxy}acetate

Molecular Formula

C15H14ClNO6S

Molecular Weight

371.8 g/mol

IUPAC Name

methyl 2-[2-chloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-ethoxyphenoxy]acetate

InChI

InChI=1S/C15H14ClNO6S/c1-3-22-10-5-8(6-11-14(19)17-15(20)24-11)4-9(16)13(10)23-7-12(18)21-2/h4-6H,3,7H2,1-2H3,(H,17,19,20)/b11-6-

InChI Key

ULFFVKRDTWBHHQ-WDZFZDKYSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=O)S2)Cl)OCC(=O)OC

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)S2)Cl)OCC(=O)OC

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)S2)Cl)OCC(=O)OC

Origin of Product

United States

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